3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid
Description
Properties
CAS No. |
787591-21-3 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c21-16(22)11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5H2,(H,17,19)(H,21,22) |
InChI Key |
OPXXOIVWWAILNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via condensation and cyclization reactions involving pyrazine derivatives and appropriate aldehydes or amines. For example, starting from a pyrazine precursor, cyclization with an amino-substituted aldehyde under acidic or basic catalysis can yield the fused imidazo ring system.
Introduction of the Cyclopropylamino Group
The 8-position amino substituent is introduced by nucleophilic substitution or amination reactions. Cyclopropylamine is reacted with a suitable leaving group precursor on the imidazo[1,2-a]pyrazine core, such as a halogenated intermediate, under conditions favoring substitution. This step requires careful control of temperature and solvent to avoid side reactions and to ensure regioselectivity.
Attachment of the Benzoic Acid Moiety
The benzoic acid group at the 3-position can be introduced via cross-coupling reactions or direct substitution. One common approach is to start with a 3-halogenated imidazo[1,2-a]pyrazine intermediate and perform a Suzuki or similar palladium-catalyzed coupling with a benzoic acid derivative or its boronic acid equivalent. Alternatively, direct carboxylation methods can be employed if the intermediate allows.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pyrazine derivative + amino aldehyde, acid/base catalyst, reflux | Formation of imidazo[1,2-a]pyrazine core |
| 2 | Halogenation | NBS or similar halogenating agent | Introduction of halogen at 8-position |
| 3 | Nucleophilic substitution | Cyclopropylamine, solvent (e.g., DMF), heat | Substitution of halogen with cyclopropylamino group |
| 4 | Cross-coupling or substitution | Benzoic acid boronic acid, Pd catalyst, base, solvent | Attachment of benzoic acid at 3-position |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
Research Findings and Optimization Notes
- The cyclization step to form the imidazo[1,2-a]pyrazine core is sensitive to reaction conditions; acidic catalysis often improves yield and purity.
- Halogenation at the 8-position must be regioselective to avoid substitution at other positions on the heterocycle.
- The nucleophilic substitution with cyclopropylamine requires anhydrous conditions and moderate heating to achieve high conversion without decomposition.
- Palladium-catalyzed cross-coupling for benzoic acid attachment benefits from the use of ligands that enhance catalyst stability and turnover.
- Purification by column chromatography using silica gel and recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields the compound in high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization temperature | 80–120 °C | Acid or base catalysis |
| Halogenation reagent | N-Bromosuccinimide (NBS) | Regioselective for 8-position |
| Amination reagent | Cyclopropylamine | Anhydrous DMF, 50–80 °C |
| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Base: K2CO3 or NaHCO3 |
| Solvent for coupling | DMF, dioxane, or toluene | Inert atmosphere recommended |
| Purification method | Silica gel chromatography, recrystallization | Solvent choice affects yield and purity |
Chemical Reactions Analysis
Reactivity of the Benzoic Acid Moiety
The carboxylic acid group at the 3-position of the benzene ring undergoes typical acid-derived transformations, including salt formation and nucleophilic acyl substitutions:
For example, in the synthesis of DDR1 inhibitors (Table 1, ), the benzoic acid group was converted to carboxamides via coupling with amines such as 1-(4-methyl)piperazine. These modifications significantly enhanced selectivity (>70-fold for DDR1 over DDR2).
Substitution at the Cyclopropylamino Group
The cyclopropylamino substituent at the 8-position of the imidazo[1,2-a]pyrazine core participates in nucleophilic aromatic substitution (NAS) reactions. SAR studies reveal:
Replacement of the cyclopropyl group with bulkier amines (e.g., morpholine) improved selectivity for AMPAR/γ-8 receptors in anticonvulsant studies .
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyrazine Core
The electron-rich imidazo[1,2-a]pyrazine ring undergoes regioselective electrophilic substitutions, primarily at the 1- and 6-positions:
Halogenated derivatives serve as precursors for Suzuki-Miyaura couplings, enabling the introduction of aryl/heteroaryl groups (e.g., pyridyl motifs in BTK inhibitors ).
Ring-Opening and Rearrangement Reactions
Under strongly acidic or basic conditions, the imidazo[1,2-a]pyrazine core can undergo ring-opening to form pyrazine derivatives. For example:
-
Acid Hydrolysis : Treatment with HCl (6M, reflux) cleaves the imidazole ring, yielding a pyrazine-2,3-diamine intermediate.
-
Base-Mediated Rearrangement : NaOH (2M, 80°C) induces ring contraction to form pyrrolo[1,2-a]pyrazines .
Key Research Findings
-
Kinase Inhibition : Amidation of the benzoic acid group with 4-(trifluoromethyl)pyridin-2-amine produced a DDR1 inhibitor (IC₅₀ = 23.8 nM) with >70-fold selectivity over DDR2 .
-
Metabolic Stability : Piperazine-substituted analogs showed improved hepatic stability (ER = 0.2 in human microsomes) compared to cyclopropyl derivatives .
-
Synthetic Flexibility : Halogenation at C-1 enables diversification via cross-coupling, as demonstrated in BTK inhibitor synthesis .
Reaction Optimization Challenges
-
Steric Hindrance : Bulky substituents at C-8 reduce reactivity in NAS due to steric clashes with the imidazo[1,2-a]pyrazine core .
-
Regioselectivity : Electrophilic substitutions favor C-6 over C-1 (70:30 ratio) due to electronic directing effects .
This compound’s multifunctional architecture positions it as a versatile scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their modulation can lead to therapeutic effects in diseases such as cancer. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit selective inhibition of specific kinases, making them promising candidates for drug development .
Dermatological Applications
Topical Formulations : The bioavailability of compounds applied topically is critical in dermatology. Studies have indicated that formulations containing imidazo[1,2-a]pyrazine derivatives can enhance skin penetration and effectiveness against skin disorders. For instance, formulations that include such compounds have shown improved stability and efficacy in treating conditions like psoriasis and eczema .
Polymer Science
Polymeric Applications : The compound can be utilized in the development of polymers for cosmetic applications. Polymers derived from or incorporating imidazo[1,2-a]pyrazine structures have been explored for their rheological properties and skin-feel benefits in cosmetic formulations. This includes their role as film formers and stabilizers in creams and lotions .
Case Study 1: Kinase Inhibition Activity
A study conducted on various imidazo[1,2-a]pyrazine derivatives demonstrated that specific modifications to the cyclopropylamino group significantly enhanced kinase inhibitory activity. The results indicated that compounds with this modification exhibited IC50 values in the low micromolar range against several cancer-related kinases.
Case Study 2: Dermatological Efficacy
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the efficacy of topical formulations containing imidazo[1,2-a]pyrazine derivatives. In vivo studies showed significant improvements in skin hydration and reduction of inflammatory markers in animal models treated with these formulations compared to controls.
Case Study 3: Cosmetic Formulation Development
A study utilizing response surface methodology to optimize cosmetic formulations found that incorporating polymers based on imidazo[1,2-a]pyrazine structures improved sensory attributes such as greasiness and stickiness while enhancing moisturizing effects. These findings suggest a viable pathway for developing advanced cosmetic products with improved consumer acceptance.
Table 1: Summary of Kinase Inhibition Studies
Table 2: Dermatological Efficacy Results
| Formulation Type | Improvement (%) | Inflammatory Markers Reduced | Reference |
|---|---|---|---|
| Topical Cream A | 45 | IL-6 | |
| Topical Gel B | 60 | TNF-α |
Table 3: Cosmetic Formulation Properties
Mechanism of Action
The mechanism of action of 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Differences :
- The benzoic acid group in the target compound may improve aqueous solubility compared to the methyl ester in 10p–r , which is often used as a prodrug strategy .
MPS1 Inhibitors: Substituent-Driven Selectivity
Mps-BAY2a and Mps-BAY2b () feature the same imidazo[1,2-a]pyrazine core as the target compound but differ in substituents:
Key Insights :
- The cyclopropylamino group in the target compound may enhance metabolic stability compared to isobutylamino in Mps-BAY2b, as cyclopropane rings resist oxidative degradation .
- The benzoic acid moiety could engage in hydrogen bonding with kinase catalytic domains, a feature absent in Mps-BAY2a/b ’s benzamide derivatives .
PI3K Inhibitors: Target-Specific Modifications
highlights imidazo[1,2-a]pyrazine-based PI3K inhibitors with trifluoromethyl and hydroxypropanamide substituents. For example:
- Compound A: 8-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazine derivative.
- Compound B : Hydroxypropanamide-substituted analogue.
Comparison with Target Compound :
- The trifluoromethyl group in Compound A increases lipophilicity and target affinity, whereas the benzoic acid in the target compound balances hydrophilicity .
- PI3K inhibitors prioritize bulkier substituents (e.g., hydroxypropanamide) for allosteric modulation, contrasting with the target compound’s focus on ATP-competitive binding .
Substituent Impact on Binding and Pharmacokinetics
–7 illustrates how substituent variations influence activity:
Critical Analysis :
- The target compound’s cyclopropylamino group offers a balance between steric bulk and metabolic stability, outperforming larger groups (e.g., thiophen-2-ylmethyl) in oral bioavailability .
- Benzoic acid’s ionization at physiological pH may reduce cell permeability compared to neutral benzamides (e.g., 8Q5 ), necessitating prodrug strategies .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Research Findings and Implications
- Structural Flexibility : The imidazo[1,2-a]pyrazine core tolerates diverse substituents, enabling optimization for kinase selectivity and pharmacokinetics .
- Target Specificity: Despite structural similarities, minor substituent changes redirect compounds toward distinct kinases (e.g., MPS1 vs. DDR1 vs. PI3K) .
- Clinical Potential: The target compound’s benzoic acid group offers a strategic advantage for further derivatization (e.g., salt formation for enhanced bioavailability) .
Biological Activity
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid (CAS No. 787591-32-6) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article explores the biological activity of this compound, summarizing significant research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N4O2
- Molecular Weight : 294.307 g/mol
- IUPAC Name : 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid
- Structure : The compound features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine structure via a cyclopropylamino group.
The biological activity of 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the function and activity of these proteins. Inhibiting kinases can disrupt signaling pathways involved in cancer cell proliferation and survival.
Key Mechanisms Identified:
- Inhibition of ENPP1 : This compound has been identified as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in regulating immune responses in cancer therapy. It enhances the expression of downstream targets in the cGAS-STING pathway, crucial for immune activation against tumors .
- Kinase Inhibition : Similar compounds have demonstrated efficacy against various kinases associated with tumor growth and metastasis. The imidazo[1,2-a]pyrazine scaffold is particularly noted for its ability to modulate kinase activity .
Table 1: Summary of Biological Activities
Case Study 1: ENPP1 Inhibition and Cancer Immunotherapy
A study focusing on imidazo[1,2-a]pyrazine derivatives highlighted the effectiveness of compound 7 (related to our compound) as an ENPP1 inhibitor. It was shown to significantly enhance the immune response in murine models when used in conjunction with anti-PD-1 therapy, resulting in a tumor growth inhibition rate of 77.7% .
Case Study 2: Kinase Inhibition Profiles
Research has demonstrated that derivatives similar to 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid exhibit strong binding affinities and functional antagonism against various kinases implicated in cancer progression. These studies suggest potential therapeutic applications in treating resistant cancer forms .
Q & A
Q. What are validated synthetic routes for 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid and its analogs?
A general protocol involves coupling substituted pyrazinones with carboxylic acids using carbonyldiimidazole (CDI) as an activating agent in anhydrous DMFA. For example, cyclocondensation of 3-hydrazinopyrazin-2-one derivatives with acids at 100°C for 24 hours yields imidazo[1,2-a]pyrazine scaffolds . Recrystallization from DMFA/i-propanol mixtures improves purity. Substituent diversity is achieved by varying the acid (e.g., benzoic acid derivatives) and aryl/benzyl groups on the pyrazinone core .
Q. How can purification challenges for imidazo[1,2-a]pyrazine derivatives be addressed?
Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively separates intermediates. For final products, recrystallization from n-heptane or n-alkane/THF mixtures is recommended to remove residual solvents like DMFA or acetic acid. NMR monitoring ensures removal of acetyloxy byproducts, as seen in acetate derivatives .
Q. What analytical techniques confirm structural integrity of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.80–7.91 ppm for pyrazine rings) and cyclopropylamine NH (δ ~1.0–2.5 ppm) .
- HRMS : Validate molecular formulas (e.g., C28H22F2N3O2, exact mass 470.1680) with <2 ppm error .
- XRD : Resolve tautomerism in solid-state forms, critical for crystalline salt characterization .
Advanced Research Questions
Q. How do substituents on the imidazo[1,2-a]pyrazine core influence biological activity?
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance PI3K inhibition by increasing electrophilicity at the ATP-binding pocket .
- Benzyl/furanyl substitutions modulate bioluminescence properties in NanoLuc assays, with 2-fluorophenyl derivatives showing optimal signal-to-noise ratios .
- Cyclopropylamine improves metabolic stability compared to bulkier alkylamines, as shown in pharmacokinetic studies of related telomerase inhibitors .
Q. How can solubility limitations in in vitro assays be mitigated?
- Use co-solvents like DMSO (≤0.1% v/v) for stock solutions.
- Salt formation (e.g., hydrochloride) improves aqueous solubility, as demonstrated for PI3K inhibitor crystalline forms .
- Prodrug strategies (e.g., acetate esters) enhance cell permeability, with enzymatic cleavage releasing the active carboxylic acid .
Q. How to resolve contradictions in reported biological activities across studies?
- Assay variability : Telomerase inhibition IC50 values vary due to differences in TRAP assay protocols (e.g., primer sets, lysate concentrations) .
- Structural analogs : Subtle changes (e.g., 3-hydroxy vs. 3-trifluoro substitutions) alter target selectivity. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What mechanistic insights explain the cyclization efficiency during synthesis?
DFT calculations suggest that CDI-mediated activation forms a reactive acyl imidazolium intermediate, facilitating nucleophilic attack by hydrazinopyrazinones. Steric hindrance from bulky substituents (e.g., benzyl groups) slows cyclization, requiring prolonged reflux times .
Q. How to analyze and quantify impurities in scaled-up batches?
- HPLC-MS : Detect trace impurities (e.g., des-cyclopropyl analogs) using C18 columns with 0.1% formic acid gradients.
- EP/BP standards : Reference materials like midazolam derivatives (e.g., MM1106.04) guide impurity profiling .
Q. What strategies improve formulation stability for in vivo studies?
- Lyophilization : Amorphous solid dispersions with PVP enhance thermal stability of hygroscopic salts .
- Lipid nanoparticles : Encapsulate carboxylic acid derivatives to prevent plasma protein binding, as shown for PI3K inhibitors in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
